molecular formula C7H6F3NO B1408137 4-Methoxy-3-(trifluoromethyl)pyridine CAS No. 1214346-70-9

4-Methoxy-3-(trifluoromethyl)pyridine

Cat. No. B1408137
CAS RN: 1214346-70-9
M. Wt: 177.12 g/mol
InChI Key: SMORMIUMBXJQPE-UHFFFAOYSA-N
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Description

4-Methoxy-3-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis and Chemical Reactivity

4-Methoxy-3-(trifluoromethyl)pyridine and its derivatives are involved in various chemical synthesis processes. Flögel et al. (2004) described its use in creating trifluoromethyl-substituted pyridinol derivatives, demonstrating its reactivity in forming pyridine derivatives through novel mechanisms (Flögel et al., 2004). Similarly, Hedidi et al. (2016) showed its application in deprotometalation reactions, emphasizing its utility in functionalizing pyridine molecules at specific positions (Hedidi et al., 2016).

Corrosion Inhibition

The compound has been studied for its potential in corrosion inhibition. Ansari et al. (2015) investigated pyridine derivatives as corrosion inhibitors for mild steel in hydrochloric acid, suggesting the potential of these compounds in protecting metals from corrosion (Ansari et al., 2015).

Molecular Structure Analysis

Studies have also been conducted on the crystal and molecular structure of derivatives of this compound. Dash et al. (2008) analyzed the crystal structure of a complex derived from this compound, contributing to the understanding of its structural properties (Dash et al., 2008).

Interaction with Other Chemicals

Research by Nakash et al. (2005) explored the formation of hypervalent complexes with pyridine derivatives, indicating the potential of this compound in forming diverse chemical complexes (Nakash et al., 2005).

Spectroscopic Characterization

The spectroscopic properties of pyridine derivatives, including those similar to this compound, have been studied for insights into their electronic and structural characteristics. Tamer et al. (2018) provided a detailed analysis using FT-IR and UV-Vis spectroscopy, enhancing the understanding of these compounds at the molecular level (Tamer et al., 2018).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-methoxy-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c1-12-6-2-3-11-4-5(6)7(8,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMORMIUMBXJQPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201285285
Record name 4-Methoxy-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201285285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1214346-70-9
Record name 4-Methoxy-3-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214346-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201285285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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